DPT Exhibits 6.7-Fold Higher SERT Inhibitory Potency Than DMT in Direct Head-to-Head Comparison
In a direct head-to-head study comparing four N,N-dialkyltryptamines under identical experimental conditions, DPT inhibited [3H]5-HT transport at the plasma membrane serotonin transporter (SERT) with a Ki of 0.594 ± 0.12 μM [1]. This represents a 6.7-fold greater inhibitory potency relative to DMT (Ki = 4.00 ± 0.70 μM) and a 3.9-fold greater potency relative to N,N-diisopropyltryptamine (DiPT, Ki = 2.32 ± 0.46 μM) [1]. The rank order of SERT inhibitory potency was DPT > DiPT > DMT > MIPT. Critically, all compounds exhibited high binding-to-uptake ratios, indicating substrate rather than blocker behavior at SERT, meaning the measured Ki values reflect the affinity of the compounds for the substrate binding site of the transporter [1].
| Evidence Dimension | Inhibition of [3H]5-HT transport at plasma membrane serotonin transporter (SERT) |
|---|---|
| Target Compound Data | DPT Ki = 0.594 ± 0.12 μM |
| Comparator Or Baseline | DMT Ki = 4.00 ± 0.70 μM; DiPT Ki = 2.32 ± 0.46 μM; MIPT Ki = 8.88 ± 4.7 μM |
| Quantified Difference | DPT is 6.7-fold more potent than DMT (closest structural analog); 3.9-fold more potent than DiPT; 14.9-fold more potent than MIPT |
| Conditions | Human platelet SERT; [3H]5-HT uptake assay; n ≥ 3 independent experiments; Cozzi et al. 2009 |
Why This Matters
For researchers studying serotonin transporter substrate pharmacology, DPT offers substantially higher SERT affinity than DMT, enabling lower working concentrations in SERT-mediated neuronal accumulation and sigma-1 receptor activation studies.
- [1] Cozzi NV, Gopalakrishnan A, Anderson LL, Feih JT, Shulgin AT, Daley PF, Ruoho AE. Dimethyltryptamine and other hallucinogenic tryptamines exhibit substrate behavior at the serotonin uptake transporter and the vesicle monoamine transporter. J Neural Transm. 2009;116(12):1591-1599. DOI: 10.1007/s00702-009-0308-8. View Source
